3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide
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Overview
Description
3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process yields high purity products with minimal by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of microwave-assisted synthesis can also be adapted for large-scale production, further enhancing efficiency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods, often involving radical reactions.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate calcium channels, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another sedative with related chemical properties.
Olprinone: A heart-failure drug that also features the imidazo[1,2-a]pyridine core.
Uniqueness
3-Cyclohexyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl group and propanamide moiety contribute to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H26N4O |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C22H26N4O/c1-16-13-14-26-15-20(25-22(26)23-16)18-8-10-19(11-9-18)24-21(27)12-7-17-5-3-2-4-6-17/h8-11,13-15,17H,2-7,12H2,1H3,(H,24,27) |
InChI Key |
UWTCKXTYHCKZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4 |
Origin of Product |
United States |
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